molecular formula C19H20N2O4 B213678 N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide

N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide

カタログ番号 B213678
分子量: 340.4 g/mol
InChIキー: INEOJZNMWKQCIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are a type of purinergic receptor that play a crucial role in regulating various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmitter release.

作用機序

MRS2500 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides such as ATP and ADP. The P2Y1 receptor plays a crucial role in regulating platelet aggregation, vasoconstriction, and neurotransmitter release. By blocking the P2Y1 receptor, MRS2500 inhibits these physiological processes.
Biochemical and Physiological Effects
MRS2500 has been shown to inhibit platelet aggregation in vitro and in vivo. It has also been shown to reduce vasoconstriction and increase blood flow in animal models. Additionally, MRS2500 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

実験室実験の利点と制限

One advantage of using MRS2500 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor without affecting other purinergic receptors. However, one limitation of using MRS2500 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

将来の方向性

There are several future directions for the study of MRS2500. One area of research is the development of more potent and selective P2Y1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of MRS2500 in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the role of the P2Y1 receptor in other physiological processes such as neurotransmitter release and pain signaling warrants further investigation.

合成法

The synthesis of MRS2500 involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-propylphenol, followed by the conversion of the resulting ester to the corresponding acid chloride. The acid chloride is then reacted with 2-furancarboxylic acid to produce MRS2500. The purity of the synthesized compound is verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

MRS2500 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation, making it a potential treatment for thrombotic disorders such as stroke and myocardial infarction. Additionally, MRS2500 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

特性

製品名

N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide

分子式

C19H20N2O4

分子量

340.4 g/mol

IUPAC名

N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-3-4-14-5-7-15(8-6-14)23-12-16-9-10-17(24-16)19(22)20-18-11-13(2)25-21-18/h5-11H,3-4,12H2,1-2H3,(H,20,21,22)

InChIキー

INEOJZNMWKQCIF-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NOC(=C3)C

正規SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NOC(=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。